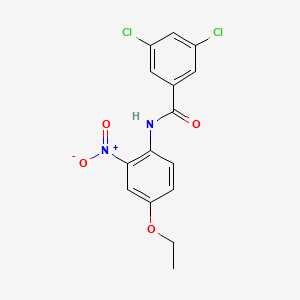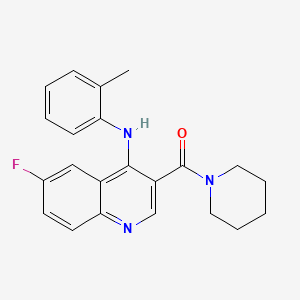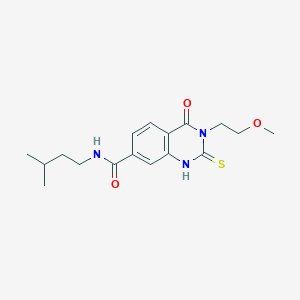
2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle, and an isonicotinamide group, which is a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring and an isonicotinamide group. The cyclopropylmethoxy group would likely be attached to the 2-position of the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the indazole and isonicotinamide groups could potentially influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s structural features suggest potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer-related signaling pathways. Further studies are needed to validate its efficacy and safety for clinical use .
Kinase Inhibition
Given its pyridine-isonicotinamide scaffold, this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling, and inhibiting specific kinases can modulate various cellular processes. Researchers have examined its selectivity against specific kinases and its potential therapeutic applications in diseases related to kinase dysregulation .
Anti-Inflammatory Activity
The cyclopropylmethoxy group and indazole moiety suggest anti-inflammatory properties. Investigations have explored its effects on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Understanding its anti-inflammatory mechanisms could lead to novel treatments for inflammatory diseases .
Neuroprotection and Neurodegenerative Diseases
The compound’s isonicotinamide core hints at neuroprotective potential. Researchers have studied its effects on neuronal cell viability, oxidative stress, and neuroinflammation. It may hold promise in conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke .
Metabolic Disorders
Considering its structural resemblance to nicotinamide, investigations have explored its impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, or mitochondrial function. Researchers aim to uncover its role in diabetes, obesity, or metabolic syndrome .
Cardiovascular Applications
The compound’s cardiovascular effects remain an area of interest. Researchers have investigated its impact on blood vessels, platelet aggregation, and cardiac function. It may have implications for hypertension, thrombosis, or heart failure .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylindazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-5-4-15(8-14(16)10-20-22)21-18(23)13-6-7-19-17(9-13)24-11-12-2-3-12/h4-10,12H,2-3,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLSIKDXZSDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)OCC4CC4)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(1-methyl-1H-indazol-5-yl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)


![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)


![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)



![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)
